molecular formula C10H8N2O2 B2399671 2-(Pyrimidin-2-yloxy)phenol CAS No. 1183749-69-0

2-(Pyrimidin-2-yloxy)phenol

Cat. No.: B2399671
CAS No.: 1183749-69-0
M. Wt: 188.186
InChI Key: JYAQDVKEZQZRNB-UHFFFAOYSA-N
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Description

2-(Pyrimidin-2-yloxy)phenol (C₁₀H₈N₂O₂) is a heterocyclic compound featuring a pyrimidine ring connected via an ether linkage to a phenol moiety. Its molecular structure exhibits a dihedral angle of 71.03° between the pyrimidine and benzene rings, with the latter folded toward the pyrimidine N1 atom . The compound forms dimeric aggregates through O–H∙∙∙N hydrogen bonds (Table 1) and supramolecular chains via C–H∙∙∙π and π–π interactions (centroid distances: 3.54–3.57 Å) . These structural features contribute to its fluorescence properties, as noted in studies screening for photophysical applications . The compound is synthesized via a nucleophilic substitution reaction between 1,2-dihydroxybenzene and 2-chloropyrimidine under controlled heating .

Properties

IUPAC Name

2-pyrimidin-2-yloxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-8-4-1-2-5-9(8)14-10-11-6-3-7-12-10/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAQDVKEZQZRNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrimidin-2-yloxy)phenol typically involves the reaction of pyrimidine derivatives with phenol under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is favored for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are critical for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrimidin-2-yloxy)phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and organometallic compounds.

Major Products Formed: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols and pyrimidines .

Scientific Research Applications

2-(Pyrimidin-2-yloxy)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-2-yloxy)phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact mechanism can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Supramolecular Features

Table 1 summarizes key structural parameters and intermolecular interactions of 2-(pyrimidin-2-yloxy)phenol and related compounds:

Compound Molecular Formula Key Structural Features Hydrogen Bonds π–π Interactions (Å) Applications
This compound C₁₀H₈N₂O₂ Dihedral angle: 71.03°; dimeric O–H∙∙∙N bonds O–H∙∙∙N (1.98 Å) 3.54–3.57 Fluorescence, herbicidal intermediates
1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone C₁₄H₁₁NO₃ Chalcone derivative with pyridine and hydroxyl groups Not reported Not reported Flavonoid-related bioactivity
ZJ0273 C₂₃H₂₅N₃O₅ 4,6-Dimethoxypyrimidine; benzylamino benzoate ester Not reported Not reported Herbicide (oilseed rape)
2-(Pyrimidin-2-yloxy)phenyl acetate C₁₂H₁₀N₂O₃ Esterified phenol group O–H∙∙∙O (if present) Not reported Synthetic intermediate
5-(2-Hydroxyphenyl)-2-hydroxypyrimidine C₁₀H₈N₂O₂ Dual hydroxyl groups on pyrimidine and benzene rings Intra/intermolecular O–H∙∙∙N/O Not reported Coordination chemistry

Key Observations:

  • Hydrogen Bonding : The parent compound’s O–H∙∙∙N interaction (1.98 Å) stabilizes dimeric structures, whereas esterification (e.g., the acetate derivative) may alter hydrogen-bonding capacity .
  • π–π Stacking: The centroid distances (3.54–3.57 Å) in this compound are shorter than typical π–π interactions (~3.8 Å), enhancing fluorescence via rigid supramolecular frameworks .
  • Substituent Effects: Herbicidal compounds like ZJ0273 incorporate bulky 4,6-dimethoxy and benzylamino groups, likely enhancing lipid solubility for biological activity .

Biological Activity

2-(Pyrimidin-2-yloxy)phenol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound consists of a phenolic group linked to a pyrimidine moiety via an ether bond. This unique structure contributes to its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially modulating metabolic pathways.
  • Receptor Modulation : It has the potential to interact with specific receptors, influencing cellular signaling pathways.
  • Antiviral Activity : Preliminary studies suggest that it may exhibit antiviral properties, particularly against viral proteases like those found in SARS-CoV-2 .

Antiviral Properties

Recent research has indicated that certain phenolic compounds, including derivatives of this compound, can bind to allosteric sites on viral proteases, inhibiting their activity and preventing viral replication. These compounds have shown promise in reducing cytopathic effects in cell lines at non-toxic concentrations .

Antimicrobial Effects

Studies have demonstrated that phenolic compounds possess inherent antimicrobial properties. This compound may inhibit the growth of various bacterial strains, making it a candidate for further investigation in the field of antimicrobial drug development.

Antioxidant Activity

Phenolic compounds are known for their antioxidant properties, which can protect cells from oxidative stress. The antioxidant capacity of this compound has been suggested but requires further validation through rigorous testing.

Case Study 1: Antiviral Screening

In a study focused on natural phenolic compounds, researchers identified several candidates that inhibited the activity of SARS-CoV-2 papain-like protease (PLpro). This compound was part of a broader screening process that revealed its potential as an antiviral agent by disrupting essential molecular interactions necessary for viral replication .

Case Study 2: Enzyme Inhibition

Another study explored the enzyme inhibition capabilities of various phenolic compounds. The results indicated that this compound could effectively inhibit specific enzymes involved in metabolic pathways, suggesting its utility in therapeutic applications targeting metabolic disorders.

Data Table: Summary of Biological Activities

Activity TypeMechanismReferences
AntiviralInhibition of viral proteases
AntimicrobialBacterial growth inhibition
AntioxidantFree radical scavenging

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